

Hexachlorobenzene: A Comprehensive Technical Guide to its Molecular Structure and Properties

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Compound of Interest

Compound Name: Hexachlorobenzene

Cat. No.: B1673134

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Introduction

Hexachlorobenzene (HCB) is a synthetic organochlorine compound with the molecular formula C_6Cl_6 .^{[1][2]} It is a white crystalline solid that is practically insoluble in water but soluble in organic solvents such as benzene, diethyl ether, and chloroform.^{[1][2]} Historically, HCB was widely used as a fungicide, particularly for treating seeds of crops like wheat and onions to prevent fungal diseases.^[1] It also found applications in the manufacturing of fireworks, ammunition, and synthetic rubber.^[3] However, due to its high toxicity, persistence in the environment, and classification as a probable human carcinogen, its use has been globally banned under the Stockholm Convention on Persistent Organic Pollutants.^[1] Although no longer commercially produced in many countries, HCB is still generated as a byproduct in the synthesis of certain chlorinated solvents and pesticides.^[3] This guide provides an in-depth technical overview of the molecular structure, formula, and key experimental data of hexachlorobenzene.

Molecular Structure and Formula

Hexachlorobenzene is a fully chlorinated aromatic hydrocarbon. Its structure consists of a planar benzene ring where all six hydrogen atoms have been substituted by chlorine atoms.^[1] This substitution results in a highly stable and symmetric molecule.

Below is a 2D representation of the molecular structure of **hexachlorobenzene**.

Figure 1: 2D molecular structure of **hexachlorobenzene**.

Physicochemical and Toxicological Data

The key physicochemical and toxicological properties of **hexachlorobenzene** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **Hexachlorobenzene**

Property	Value
Molecular Formula	C ₆ Cl ₆ [1]
Molecular Weight	284.78 g/mol [3]
CAS Number	118-74-1[3]
IUPAC Name	1,2,3,4,5,6-Hexachlorobenzene[3]
Appearance	White crystalline solid[1][3]
Melting Point	227-229 °C[4]
Boiling Point	323-326 °C[4]
Water Solubility	0.005 mg/L at 20 °C
Solubility in Organic Solvents	Soluble in benzene, diethyl ether, chloroform[1][2]
Vapor Pressure	1.09 x 10 ⁻⁵ mmHg at 20 °C
log Kow (Octanol-Water Partition Coefficient)	5.5 - 5.73

Table 2: Toxicological Data of **Hexachlorobenzene**

Parameter	Value	Species
LD ₅₀ (Oral)	3500 mg/kg	Rat
LD ₅₀ (Oral)	4000 mg/kg	Mouse
LD ₅₀ (Oral)	1700 mg/kg	Cat
Carcinogenicity	Group 2B: Possibly carcinogenic to humans (IARC)[1]	-
Primary Target Organs	Liver, Nervous System, Thyroid, Kidneys	Various

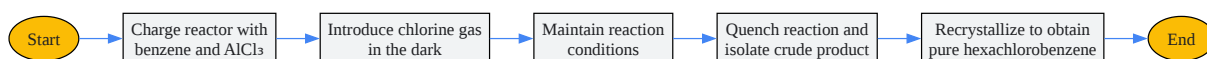
Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of **hexachlorobenzene**.

Synthesis of Hexachlorobenzene from Benzene

Principle: **Hexachlorobenzene** can be synthesized by the direct chlorination of benzene in the presence of a catalyst, typically anhydrous aluminum chloride (AlCl_3), in the absence of light.[1] This electrophilic aromatic substitution reaction proceeds until all hydrogen atoms on the benzene ring are replaced by chlorine atoms.

Experimental Workflow:



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Figure 2: Workflow for the synthesis of **hexachlorobenzene**.

Detailed Protocol:

- **Reaction Setup:** In a fume hood, a multi-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl gas) is charged with benzene and a catalytic amount of anhydrous aluminum chloride.
- **Chlorination:** The reaction vessel is shielded from light. Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is exothermic, and the temperature may need to be managed with a cooling bath.
- **Reaction Monitoring:** The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them using Gas Chromatography (GC). The reaction is considered complete when the starting material and intermediate chlorobenzenes are no longer detected.
- **Work-up:** Once the reaction is complete, the reaction mixture is cooled to room temperature. The mixture is then carefully poured into a mixture of crushed ice and water to quench the reaction and decompose the catalyst.
- **Isolation:** The solid crude **hexachlorobenzene** is collected by filtration, washed with water, and then with a small amount of cold ethanol.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent, such as toluene or a mixture of ethanol and chloroform, to yield white crystals of pure **hexachlorobenzene**.

Characterization Techniques

Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. For **hexachlorobenzene**, ^{13}C NMR is particularly useful for confirming the structure, as all six carbon atoms are chemically equivalent due to the molecule's symmetry. Since there are no protons, ^1H NMR is not applicable for the direct analysis of the **hexachlorobenzene** molecule itself but can be used to assess the purity of the sample and the deuterated solvent.

Sample Preparation Protocol:

- Weigh approximately 20-50 mg of pure **hexachlorobenzene** into a clean, dry vial.

- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently swirl or vortex the vial to ensure complete dissolution of the solid.
- Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.
- Cap the NMR tube securely.

Principle: GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of volatile and semi-volatile organic compounds like **hexachlorobenzene**.

Protocol for Analysis of a Pure Standard:

- Standard Preparation: Prepare a stock solution of **hexachlorobenzene** in a suitable solvent such as hexane or toluene at a concentration of approximately 1 mg/mL. From this stock solution, prepare a series of dilutions to create a calibration curve.
- GC-MS Conditions:
 - Column: A non-polar or semi-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used.
 - Injection: A small volume (e.g., 1 μL) of the standard solution is injected into the GC.
 - Oven Temperature Program: A temperature program is used to ensure good separation. For example, start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 10-20°C/min.
 - Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring the characteristic ions of **hexachlorobenzene** (e.g., m/z 284, 286, 249).^{[5][6]}

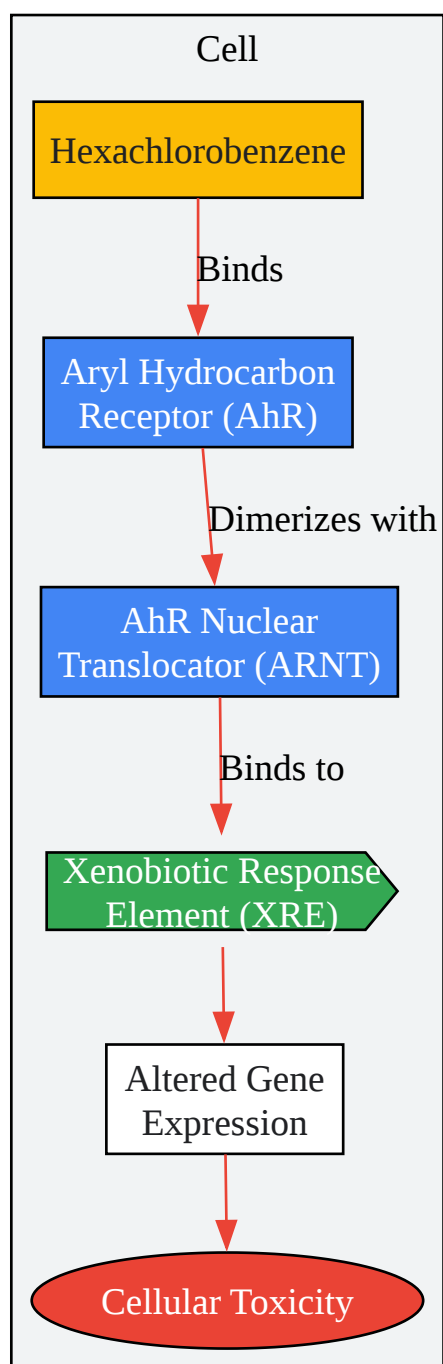
Principle: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

Protocol for Single Crystal Growth: High-quality single crystals of **hexachlorobenzene** suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution.

- Prepare a saturated solution of **hexachlorobenzene** in a suitable solvent system. A mixture of solvents, such as ethanol and chloroform, can be effective.
- Filter the saturated solution into a clean crystallizing dish or a small beaker to remove any dust or undissolved particles.
- Cover the container with a piece of parafilm or a watch glass, and pierce a few small holes to allow for slow evaporation of the solvent.
- Place the container in a location free from vibrations and temperature fluctuations.
- Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of **hexachlorobenzene** will increase, leading to the formation of single crystals.

Signaling Pathways and Mechanism of Toxicity

Hexachlorobenzene is known to exert its toxic effects through the disruption of several key cellular signaling pathways. A primary mechanism involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.



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Figure 3: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by **hexachlorobenzene**.

Upon entering the cell, **hexachlorobenzene** binds to the AhR. This complex then translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). The resulting

heterodimer binds to xenobiotic response elements (XREs) in the DNA, leading to altered transcription of target genes. This dysregulation of gene expression is a key contributor to the toxic effects of HCB.

Furthermore, HCB has been shown to activate other signaling cascades, including the c-Src/HER1/STAT5b and HER1/ERK1/2 pathways, which are involved in cell proliferation and migration. It can also modulate the transforming growth factor- β 1 (TGF- β 1) signaling pathway, which plays a role in cell growth, differentiation, and apoptosis. The disruption of these fundamental cellular processes contributes to the carcinogenic and other toxic effects of **hexachlorobenzene**.

Conclusion

Hexachlorobenzene remains a compound of significant interest to researchers in toxicology, environmental science, and drug development due to its persistent nature and complex mechanisms of toxicity. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and methods for its synthesis and characterization. A thorough understanding of these fundamental aspects is crucial for ongoing research into its environmental fate, biological effects, and potential remediation strategies. The detailed experimental protocols and summaries of its interactions with cellular signaling pathways offer a valuable resource for scientists working with this compound.

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